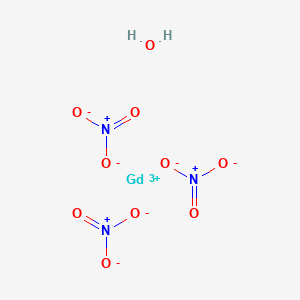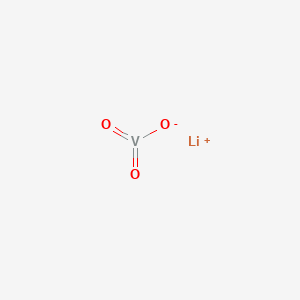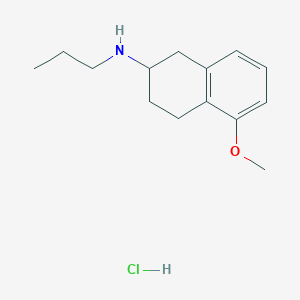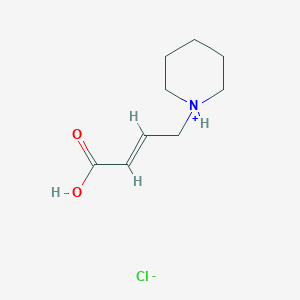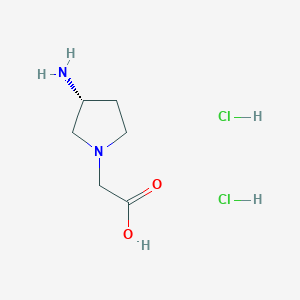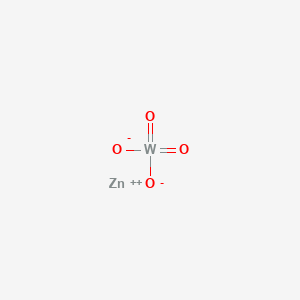
Zinc titanium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc titanate nanopowder is a highly stable, environmentally benign compound with significant applications in various fields. It is primarily known for its use as a regenerable catalyst, pigment, and sorbent of sulfur compounds at elevated temperatures . The compound is typically synthesized in the form of zinc metatitanate (ZnTiO3), zinc orthotitanate (Zn2TiO4), and zinc polytitanate (Zn2Ti3O8), each with distinct structural properties .
Wissenschaftliche Forschungsanwendungen
Zinc titanate nanopowder has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc titanate nanopowder can be synthesized using several methods, including the sol-gel method and co-precipitation method. The sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, resulting in a gel that is then dried and calcined to form the nanopowder . The co-precipitation method involves the reaction of zinc and titanium precursors in an aqueous solution, followed by calcination at high temperatures to obtain the desired phase .
Industrial Production Methods: Industrial production of zinc titanate nanopowder typically involves the co-precipitation method due to its simplicity and cost-effectiveness. This method allows for the production of ultrafine powders with narrow size distribution, making it suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc titanate nanopowder undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly effective as a catalyst in one-pot multi-component reactions, where it facilitates the formation of complex organic compounds .
Common Reagents and Conditions: Common reagents used in reactions involving zinc titanate nanopowder include aldehydes, ketones, and propanedinitriles. These reactions typically occur in aqueous media without the need for additives or anhydrous conditions .
Major Products: The major products formed from reactions involving zinc titanate nanopowder are often complex organic compounds with unique photophysical properties. These products are generated through the catalytic activity of the nanopowder, which provides both acidic and basic catalytic functions .
Wirkmechanismus
The mechanism of action of zinc titanate nanopowder involves its dual catalytic functions. The titanium ions provide acidic catalytic sites, while the oxide ions within the zinc titanate framework offer basic catalytic sites . This dual functionality allows the nanopowder to facilitate various chemical reactions efficiently. Additionally, the production of reactive oxygen species by zinc titanate contributes to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
- Zinc oxide (ZnO)
- Titanium dioxide (TiO2)
- Zinc orthotitanate (Zn2TiO4)
- Zinc polytitanate (Zn2Ti3O8)
Comparison: Zinc titanate nanopowder is unique due to its dual catalytic functions and its ability to act as both an acidic and basic catalyst. This sets it apart from compounds like zinc oxide and titanium dioxide, which typically exhibit only one type of catalytic activity . Additionally, zinc titanate’s stability and environmental friendliness make it a preferred choice for various applications .
Eigenschaften
IUPAC Name |
zinc;dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Ti.Zn/q;2*-1;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKLKQRHSKRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3TiZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
